molecular formula C10H12N4O B2718668 N-(Cyanomethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 2158700-75-3

N-(Cyanomethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No. B2718668
CAS RN: 2158700-75-3
M. Wt: 204.233
InChI Key: RYQSXUQFPHWWFX-UHFFFAOYSA-N
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Description

“N-(Cyanomethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” is a complex organic compound. The cyanomethyl group (N≡CCH2–) is a type of nitrile group . It’s important to note that the specific properties and characteristics of this compound would depend on its exact molecular structure, which isn’t available .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, cyanomethyl compounds are often synthesized from amines and cyanoacetates . The synthesis of cyanoacetamides may be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. Cyanomethyl compounds are known to be versatile in chemical reactions . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Without the exact structure of “N-(Cyanomethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide”, it’s difficult to provide a detailed analysis of its properties .

properties

IUPAC Name

N-(cyanomethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-5-6-12-10(15)9-7-3-1-2-4-8(7)13-14-9/h1-4,6H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQSXUQFPHWWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

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